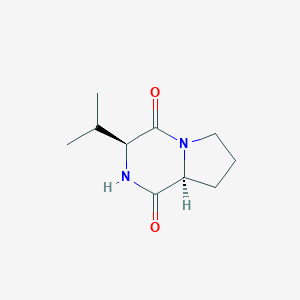

cyclo(L-Pro-L-Val)

概要

説明

シクロ(L-プロリン-L-バリン)は、ジケトピペラジンの一種であり、バリンとプロリンのアミノ酸が融合して形成される環状ジペプチドです。 これは、真菌や細菌などのさまざまな微生物に見られる二次代謝産物です . この化合物は、抗菌活性やクオラムセンシング調節特性など、生物活性を持つことから注目を集めています .

準備方法

合成経路と反応条件

シクロ(L-プロリン-L-バリン)は、線状ジペプチドの環化によって合成することができます。 一般的な方法の1つは、L-プロリンとL-バリンを縮合させ、続いて酸性または塩基性条件下で環化させる方法です . この反応は、通常、ジシクロヘキシルカルボジイミド (DCC) などの脱水剤を必要とし、環状構造の形成を促進します .

工業生産方法

シクロ(L-プロリン-L-バリン)の工業生産は、通常、この化合物を自然に生成する微生物を用いた発酵プロセスで行われます。 たとえば、ストレプトマイセスやシュードモナス属の特定の菌株は、代謝過程の一部としてシクロ(L-プロリン-L-バリン)を生成することが知られています . この化合物は、その後、クロマトグラフィー技術を使用して抽出および精製されます。

化学反応の分析

反応の種類

シクロ(L-プロリン-L-バリン)は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、ジケトピペラジン環を修飾し、生物活性を変化させる可能性があります。

還元: 還元反応は、さまざまなジケトピペラジン誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

主な生成物

これらの反応の主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性がありますが、置換はさまざまな官能基を導入し、化合物の生物活性を高める可能性があります .

科学研究への応用

シクロ(L-プロリン-L-バリン)は、科学研究において幅広い用途があります。

化学: ジケトピペラジンの化学とその反応性を研究するためのモデル化合物として役立ちます。

生物学: シクロ(L-プロリン-L-バリン)は、細菌のクオラムセンシング機構の研究に使用されます。これは、細菌のコミュニケーションシステムを調節できるからです.

医学: この化合物は、特にグラム陽性菌に対して、抗菌剤として有望視されています.

産業: シクロ(L-プロリン-L-バリン)は、植物病原性微生物に対する活性を持ち、生物農薬としての潜在的な用途が検討されています.

科学的研究の応用

Cyclo(L-Pro-L-Val) has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying diketopiperazine chemistry and its reactivity.

作用機序

シクロ(L-プロリン-L-バリン)の正確な作用機序は、まだ完全に解明されていません。 これは、特にN-アシルホモセリンラクトン (AHLs) を含む、細菌のクオラムセンシングシステムと相互作用することが知られています。 この相互作用は、クオラムセンシング経路を活性化または阻害し、細菌のコミュニケーションやバイオフィルム形成に影響を与える可能性があります . この化合物の抗菌活性は、細胞膜の完全性を破壊し、タンパク質合成を阻害する能力と関連すると考えられています .

類似化合物との比較

シクロ(L-プロリン-L-バリン)は、シクロ(L-プロリン-L-フェニルアラニン)やシクロ(L-プロリン-L-ロイシン)などの化合物を含む、より広範なジケトピペラジン類の一部です。 これらの化合物は、類似の環状構造を共有していますが、アミノ酸組成が異なるため、生物活性に違いが見られます . たとえば:

シクロ(L-プロリン-L-フェニルアラニン): 神経保護効果があり、神経変性疾患の治療に役立つ可能性があります.

シクロ(L-プロリン-L-ロイシン): 抗糖尿病作用を示し、血糖値の管理における可能性が研究されています.

シクロ(L-プロリン-L-バリン)は、その強い抗菌活性とクオラムセンシングシステムを調節する能力により、研究と産業の両方の用途において、ユニークで貴重な化合物となっています .

生物活性

Cyclo(L-Pro-L-Val) is a cyclic dipeptide (diketopiperazine) composed of the amino acids L-proline and L-valine. This compound has garnered attention due to its diverse biological activities, particularly in microbial signaling and potential therapeutic applications. Below, we explore its biological activity, mechanisms of action, and relevant studies.

- Molecular Formula : C₁₀H₁₆N₂O₂

- Molecular Weight : Approximately 196.25 g/mol

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO; limited water solubility .

The precise mode of action for cyclo(L-Pro-L-Val) remains largely undefined; however, several mechanisms have been proposed based on its interactions with bacterial signaling systems:

- Quorum Sensing Modulation : Cyclo(L-Pro-L-Val) has been shown to activate N-acylhomoserine lactones (AHLs) in Pseudomonas aeruginosa, suggesting it plays a role in quorum sensing, a process where bacteria communicate to coordinate behavior based on population density .

- Inhibition of Aflatoxin Production : Research indicates that cyclo(L-Pro-L-Val) binds to proteins involved in aflatoxin biosynthesis pathways, potentially reducing aflatoxin production in fungi.

- Antifungal Activity : Studies have demonstrated that cyclo(L-Pro-L-Val) exhibits antifungal properties against various pathogens, including Rhizoctonia solani and other fungi .

1. Antimicrobial Properties

Cyclo(L-Pro-L-Val) has been identified as an antimicrobial agent with activity against both bacterial and fungal strains. Its effectiveness varies depending on the concentration and the target organism.

| Microorganism | Activity | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Quorum sensing activation | |

| Rhizoctonia solani | Antifungal activity | |

| Aflatoxin-producing fungi | Inhibition of aflatoxin production |

2. Effects on Plant Growth

Research has shown that cyclo(L-Pro-L-Val) can influence plant growth. For instance, studies indicate that certain cyclic dipeptides can either promote or inhibit plant growth depending on their structure and concentration.

- Growth Inhibition : Cyclo(-L-Pro-L-Val) has been observed to retard stem growth in rice seedlings .

- Growth Promotion : Conversely, other cyclic dipeptides have promoted root growth under similar experimental conditions .

Study on Quorum Sensing

A study conducted by Holden et al. (1999) highlighted the role of cyclic dipeptides like cyclo(L-Pro-L-Val) in bacterial communication. The findings suggested that these compounds could serve as signaling molecules that modulate gene expression related to virulence factors in Gram-negative bacteria .

Inhibition of Aflatoxin Production

In a study published by EvitaChem, cyclo(L-Pro-L-Val) was found to bind specific proteins involved in aflatoxin biosynthesis pathways, thereby inhibiting aflatoxin production in fungi. This discovery points towards its potential application in food safety and agricultural biotechnology.

特性

IUPAC Name |

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426301 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-40-2 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclo(L-Pro-L-Val) exert its anti-inflammatory effects?

A1: Research suggests that cyclo(L-Pro-L-Val) exhibits anti-inflammatory effects by suppressing the phosphorylation of key proteins involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cyclo(L-Pro-L-Val) significantly inhibited the phosphorylation of IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and nuclear factor kappa B (NF-κB) []. This inhibition subsequently leads to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) activation, reducing the production of pro-inflammatory mediators like nitric oxide (NO) [].

Q2: Does cyclo(L-Pro-L-Val) influence plant growth?

A2: Yes, cyclo(L-Pro-L-Val) has been shown to exhibit auxin-like activity in plants []. Studies using Arabidopsis thaliana seedlings demonstrated that cyclo(L-Pro-L-Val) can modulate root architecture and activate auxin-regulated gene expression, suggesting its involvement in plant growth promotion [].

Q3: Can cyclo(L-Pro-L-Val) induce apoptosis in cancer cells?

A3: Research indicates that cyclo(L-Pro-L-Val), both individually and as part of a cyclic dipeptide mixture, can promote apoptosis in human cancer cell lines, including HeLa (cervical adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) [, ]. The mechanism involves cell cycle arrest at the G0–G1 transition, disruption of mitochondrial membrane potential, and activation of caspase-9-dependent apoptotic pathways [].

Q4: What is the molecular formula and weight of cyclo(L-Pro-L-Val)?

A4: The molecular formula of cyclo(L-Pro-L-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.

Q5: What spectroscopic techniques are used to characterize cyclo(L-Pro-L-Val)?

A5: Various spectroscopic techniques are employed to characterize cyclo(L-Pro-L-Val), including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy [, , , , ].

Q6: Is cyclo(L-Pro-L-Val) stable under different storage conditions?

A6: The stability of cyclo(L-Pro-L-Val) under various storage conditions has been investigated in different food matrices. In almonds, cyclo(L-Pro-L-Val) was detected after 9 months of storage at 60% and 70% relative humidity at 25°C [].

Q7: Does cyclo(L-Pro-L-Val) possess any known catalytic properties?

A7: Based on the provided research, there is no evidence to suggest that cyclo(L-Pro-L-Val) exhibits catalytic properties. Its biological activities appear to be primarily related to its interactions with cellular targets rather than its ability to catalyze chemical reactions.

Q8: Are there any specific formulation strategies to enhance the stability or bioavailability of cyclo(L-Pro-L-Val)?

A8: The provided research does not elaborate on specific formulation strategies for cyclo(L-Pro-L-Val). Further investigations are needed to explore potential formulations that could improve its stability, solubility, or bioavailability for therapeutic applications.

Q9: What is the safety profile of cyclo(L-Pro-L-Val)?

A9: While cyclo(L-Pro-L-Val) exhibits promising biological activities, detailed toxicological studies are limited. Further research is needed to comprehensively assess its safety profile, including potential long-term effects, before considering it for therapeutic applications.

Q10: Has the pharmacokinetic profile of cyclo(L-Pro-L-Val) been investigated?

A10: The provided research papers do not provide information regarding the pharmacokinetic profile of cyclo(L-Pro-L-Val). Further studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Q11: Are there any reported in vivo studies evaluating the efficacy of cyclo(L-Pro-L-Val)?

A11: While in vitro studies demonstrate promising results, in vivo studies exploring the efficacy of cyclo(L-Pro-L-Val) are limited based on the provided research. Further research using animal models is crucial to evaluate its therapeutic potential.

Q12: Are there any known resistance mechanisms associated with cyclo(L-Pro-L-Val)?

A12: The provided research does not mention any specific resistance mechanisms associated with cyclo(L-Pro-L-Val).

Q13: Have any drug delivery systems been explored for targeted delivery of cyclo(L-Pro-L-Val)?

A13: The research papers provided do not discuss any specific drug delivery systems for cyclo(L-Pro-L-Val).

Q14: What analytical methods are commonly used to quantify cyclo(L-Pro-L-Val)?

A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the detection and quantification of cyclo(L-Pro-L-Val) in various matrices, including food and biological samples [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。